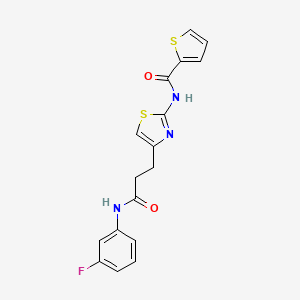![molecular formula C15H12N8O2 B2358772 N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid CAS No. 2034351-15-8](/img/structure/B2358772.png)
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N8O2 and its molecular weight is 336.315. The purity is usually 95%.
BenchChem offers high-quality N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Triazolderivate, einschließlich solcher, die den 1,2,4-Triazol-Kern enthalten, haben vielversprechende antibakterielle Eigenschaften gezeigt . Forscher haben neuartige Triazolo[4,3-a]pyrazin-Derivate synthetisiert und ihre antibakterielle Aktivität gegen Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli)-Stämme getestet . Diese Verbindungen könnten möglicherweise als wirksame antibakterielle Mittel dienen.
- Triazolhaltige Medikamente wie Fluconazol und Voriconazol werden häufig als Antimykotika eingesetzt. Die Triazol-Einheit spielt eine entscheidende Rolle bei ihrer Aktivität gegen Pilzinfektionen .
- Krebsvorbeugungsmittel sind essentielle Verbindungen, die freie Radikale neutralisieren und Zellen vor oxidativem Schaden schützen .
- Triazolderivate wurden auf ihre antiviralen Eigenschaften untersucht. Während sich die Literatur hauptsächlich auf andere triazolhaltige Medikamente konzentriert, könnte die Untersuchung des antiviralen Potenzials der betreffenden Verbindung lohnenswert sein .
- Triazolbasierte Verbindungen wurden auf ihre entzündungshemmenden und analgetischen Wirkungen untersucht .
- Der Triazol-Kern ist in verschiedenen Antitumormedikamenten vorhanden . Die Untersuchung des Potenzials der Verbindung als Antitumormittel könnte von Bedeutung sein.
Antibakterielle Aktivität
Antifungales Potenzial
Antioxidative Eigenschaften
Antivirene Anwendungen
Entzündungshemmende und analgetische Wirkungen
Antitumoraktivität
Antiepileptische und angstlösende Eigenschaften
Zusammenfassend lässt sich sagen, dass die Triazol-Einheit dieser Verbindung vielversprechend in mehreren Bereichen ist, darunter antibakterielle, antimykotische, antioxidative und antivirale Anwendungen. Weitere Forschung ist erforderlich, um ihr volles Potenzial freizusetzen und ihre Wirkmechanismen zu verstehen . 🌟
Wirkmechanismus
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, including staphylococcus aureus and escherichia coli . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
Given the antibacterial activity of similar compounds , it’s possible that this compound may also act through one of these mechanisms.
Result of Action
Given the potential antibacterial activity of similar compounds , it’s possible that this compound may lead to bacterial cell death or growth inhibition.
Eigenschaften
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2/c24-14(11-8-18-23(21-11)10-4-2-1-3-5-10)17-9-12-19-20-13-15(25)16-6-7-22(12)13/h1-8H,9H2,(H,16,25)(H,17,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABLDHNHKLOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)
![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2358695.png)




![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2358705.png)
![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)
